(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, playing crucial roles in cell biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core followed by functional group modifications. One common synthetic route is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. Subsequent steps may include esterification and halogenation reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the indole nitrogen to an N-oxide.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Alcohol derivatives: from reduction reactions.
Substituted indole derivatives: from substitution reactions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Serving as a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of indole derivatives in cell signaling pathways.
Medicine: : Investigating potential therapeutic uses, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: : Utilized in the development of new drugs and natural product derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to biological responses such as inhibition of protein synthesis or modulation of gene expression.
Comparison with Similar Compounds
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride: can be compared to other indole derivatives like tetrahydroharman and calligonine . While these compounds share structural similarities, they differ in their biological activities and applications. For instance, tetrahydroharman is known for its blood pressure-lowering effects, whereas calligonine is found in natural sources like Calligonum minimum.
List of Similar Compounds
Tetrahydroharman
Calligonine
Chloropretadalafil
Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate
Properties
IUPAC Name |
methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;;/h2-5,11,14-15H,6-7H2,1H3;2*1H/t11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOONFLTGWNLSH-IDMXKUIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.